N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-14-7-8-16-13(9-14)10-15(18(21)23-16)17(20)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQLIYDKDDEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326055 | |
| Record name | N-benzyl-6-methoxy-2-oxochromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313497-13-1 | |
| Record name | N-benzyl-6-methoxy-2-oxochromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzyl 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide and Its Analogs
Classical Synthetic Routes to 2-Oxo-2H-chromene-3-carboxamides
The classical synthesis of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a two-stage process: first, the formation of the coumarin-3-carboxylic acid or ester core, followed by an amidation reaction.
Condensation Reactions and Ring Closure Strategies
The formation of the 2-oxo-2H-chromene (coumarin) ring system is a cornerstone of the synthesis. The Knoevenagel condensation is a widely employed method for this purpose. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malonic acid. For the synthesis of the 6-methoxy substituted core, 5-methoxysalicylaldehyde is the required starting material. The reaction is typically catalyzed by a weak base like piperidine (B6355638), often with a small amount of acetic acid. The initial condensation is followed by an intramolecular cyclization (ring closure) and dehydration to form the characteristic lactone ring of the coumarin (B35378).
Another classical approach is the Pechmann condensation, which synthesizes coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. While highly effective for many coumarin derivatives, the Knoevenagel condensation is more direct for producing the C-3 carboxylated coumarins necessary for the synthesis of the target compound.
| Reaction | Reactants | Catalyst/Reagents | Key Feature |
| Knoevenagel Condensation | Substituted Salicylaldehyde, Diethyl Malonate | Piperidine, Acetic Acid | Forms the coumarin-3-carboxylate precursor. |
| Pechmann Condensation | Phenol, β-keto ester | Strong Acid (e.g., H₂SO₄) | Acid-catalyzed condensation to form the coumarin ring. |
Amidation Techniques for Carboxylic Acid Precursors
Once the 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid or its corresponding ethyl ester is synthesized, the final step is the formation of the amide bond with benzylamine (B48309). This can be achieved through several standard amidation techniques.
If starting from the coumarin-3-carboxylic acid, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxy-benzotriazole (HOBt) are effective for activating the carboxylic acid, facilitating the nucleophilic attack by benzylamine to form the amide. nih.gov
Alternatively, a more direct method involves the reaction of the coumarin-3-carboxylic acid ethyl ester with benzylamine. researchgate.net This reaction is typically carried out by heating the two reactants under reflux in a suitable solvent like ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution, where benzylamine displaces the ethoxy group of the ester to form the more stable carboxamide, yielding this compound.
Green Chemistry Approaches in Chromene-3-carboxamide Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These methods focus on reducing waste, avoiding hazardous solvents, and using milder reaction conditions. For the Knoevenagel condensation step, the use of ultrasound irradiation has been shown to accelerate the reaction and improve yields, often under solvent-free conditions. nih.gov Catalysts such as nano MgFe₂O₄ have also been employed in these solvent-free reactions to promote the synthesis of 3-substituted coumarins. nih.gov The use of ethanol, a green solvent, is also a common feature in more eco-friendly protocols. mdpi.comnih.gov
Multi-component Reaction Strategies for Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. A one-pot, three-component synthesis for coumarin-3-carboxamides has been developed, which is highly relevant for producing analogs of the target compound. mdpi.comnih.gov In this strategy, a salicylaldehyde, a primary amine (such as benzylamine), and diethyl malonate are reacted together in one pot. mdpi.comnih.gov
A dual catalyst system of piperidine and molecular iodine in ethanol has proven effective for this transformation. mdpi.comnih.gov This approach streamlines the synthesis by forming the coumarin ring and the amide bond in a single operation, avoiding the need to isolate the intermediate carboxylic acid or ester. This method allows for the rapid generation of a library of diverse coumarin-3-carboxamides by simply varying the salicylaldehyde and amine starting materials. mdpi.comnih.gov More complex isocyanide-based six-component reactions have also been developed for the synthesis of coumarin-3-carboxamides containing a triazole ring, demonstrating the versatility of MCRs in creating structurally diverse molecules. researchgate.net
| Strategy | Reactants | Catalyst/Solvent | Advantage |
| Three-Component Reaction | Salicylaldehyde, Benzylamine, Diethyl Malonate | Piperidine/Iodine, Ethanol | One-pot synthesis, high efficiency. mdpi.comnih.gov |
Enzymatic Synthesis Approaches for Coumarin Carboxamides
Biocatalysis represents a significant advancement in green chemistry, offering high selectivity under mild reaction conditions. An enzymatic route for the synthesis of coumarin carboxamide derivatives has been successfully demonstrated. mdpi.comresearchgate.net This method also proceeds in a two-step sequence but utilizes an enzyme for the critical amidation step. mdpi.comresearchgate.net
First, a coumarin carboxylate methyl ester is synthesized via a Knoevenagel condensation. mdpi.comresearchgate.net This intermediate is then subjected to amidation with an amine, such as benzylamine, catalyzed by the immobilized lipase (B570770) TL IM from Thermomyces lanuginosus. mdpi.comresearchgate.net The reaction is effectively carried out in a continuous flow microreactor using tert-amyl alcohol as the solvent. mdpi.comresearchgate.net This biocatalytic approach is notable for its mild reaction conditions (e.g., 50°C), short reaction times (around 40 minutes), and reduced environmental impact compared to traditional chemical catalysts. mdpi.comresearchgate.net
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the classical Knoevenagel condensation, key parameters include the choice of catalyst and solvent. While piperidine is common, other bases have been explored. The reaction temperature and time are also critical; refluxing in ethanol is a typical condition.
In multi-component syntheses, the catalyst loading and the ratio of reactants are key variables. For the piperidine-iodine catalyzed reaction, optimization studies found that a catalyst loading of 10 mol% piperidine and 5 mol% iodine provided the highest yields. mdpi.com The choice of solvent was also found to be critical, with protic solvents like ethanol giving superior results in terms of selectivity and yield compared to aprotic solvents. mdpi.com
For the enzymatic synthesis, optimization involves screening different enzymes and solvents, as the enzyme's activity is highly dependent on its environment. mdpi.com Lipase TL IM in tert-amyl alcohol was identified as the optimal combination. mdpi.com Other parameters, including temperature, substrate molar ratio, and residence time in the flow reactor, were fine-tuned to achieve the best conversion rates. A temperature of 50°C and a residence time of 40 minutes were found to be ideal for the lipase-catalyzed amidation. mdpi.comresearchgate.net
| Method | Optimized Parameter | Optimal Condition | Result |
| Three-Component Reaction | Catalyst Loading | 10 mol% Piperidine / 5 mol% Iodine | Highest product yield (85%). mdpi.com |
| Three-Component Reaction | Solvent | Ethanol | Best selectivity and yield (79%). mdpi.com |
| Enzymatic Amidation | Enzyme/Solvent | Lipase TL IM / tert-amyl alcohol | Highest yield (66%). mdpi.com |
| Enzymatic Amidation | Temperature | 50°C | Maximum reaction yield. mdpi.com |
| Enzymatic Amidation | Residence Time | 40 minutes | Optimal conversion (85%). researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of N Benzyl 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide
Spectroscopic Analysis for Structural Confirmation (Excluding Basic Identification Data)
Advanced spectroscopic methods have been instrumental in providing a detailed structural map of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, moving beyond simple identification to a deeper understanding of its atomic connectivity and chemical environment.
Advanced NMR Spectroscopic Techniques (e.g., 2D-NMR)
While one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide foundational information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for elucidating the precise connectivity of the molecular framework. scispace.comipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful in this regard.
In a related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, 2D-NMR was effectively used to assign the complex array of signals. scispace.com For this compound, a COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the benzyl (B1604629) and coumarin (B35378) aromatic rings. The HSQC spectrum would then correlate each proton signal to its directly attached carbon atom.
The most informative of these techniques for skeletal elucidation is often the HMBC spectrum, which reveals longer-range couplings between protons and carbons (typically over two to three bonds). This allows for the definitive connection of different molecular fragments. For example, correlations would be expected between the benzylic protons and the amide carbonyl carbon, as well as with the carbons of the benzyl aromatic ring. Similarly, the proton on the C4 of the coumarin ring would show correlations to the C2 (carbonyl), C5, and C4a carbons, confirming the core structure. The spatial proximity of protons can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions, such as between the benzylic protons and the protons on the coumarin ring, providing insights into the molecule's preferred conformation in solution. scispace.com
Interactive Table: Expected 2D-NMR Correlations for this compound
| Proton(s) | Expected HMBC Correlations (to Carbons) | Expected NOESY Correlations (to Protons) |
| H-4 (coumarin) | C2, C3, C4a, C5 | H-5 |
| H-5 (coumarin) | C4, C4a, C6, C7 | H-4 |
| H-7 (coumarin) | C5, C6, C8, C8a | H-8 |
| H-8 (coumarin) | C6, C7, C8a, C4a | H-7 |
| Methoxy (B1213986) Protons (-OCH₃) | C6 | H-5, H-7 |
| Amide Proton (-NH) | C3, C=O (amide), Benzylic C | Benzylic Protons |
| Benzylic Protons (-CH₂-) | Amide C=O, C3, Benzyl C1' | Amide NH, Benzyl H-2'/H-6' |
| Benzyl Protons (aromatic) | Benzylic C, other benzyl carbons | Benzylic Protons, other benzyl protons |
Infrared Spectroscopic Vibrational Analysis for Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. lew.ronih.gov
The presence of the amide functionality is confirmed by several key bands. A sharp absorption is typically observed in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration. msu.edu The amide I band, which is primarily due to the C=O stretching vibration of the amide, is expected to be a strong absorption between 1630 and 1680 cm⁻¹. msu.edu The amide II band, resulting from N-H bending and C-N stretching vibrations, typically appears in the 1510-1570 cm⁻¹ range.
The α,β-unsaturated lactone (ester) of the coumarin ring system also gives rise to a strong carbonyl (C=O) stretching absorption, typically at a higher frequency than the amide carbonyl, in the range of 1700-1750 cm⁻¹. msu.edunih.gov The C=C stretching vibrations of the aromatic rings and the pyrone ring are expected to produce several bands in the 1400-1620 cm⁻¹ region. The C-O stretching vibrations of the ether (methoxy group) and the lactone would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would appear just below 3000 cm⁻¹. vscht.cz
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 |
| Amide | N-H Bend (Amide II) | 1510 - 1570 |
| Lactone (Ester) | C=O Stretch | 1700 - 1750 |
| Aromatic/Vinyl | C=C Stretch | 1400 - 1620 |
| Ether/Lactone | C-O Stretch | 1000 - 1300 |
| Aromatic | C-H Stretch | ~3000 - 3100 |
| Aliphatic (CH₂) | C-H Stretch | ~2850 - 3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the structural components of a molecule through analysis of its fragmentation patterns upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
The fragmentation of coumarin derivatives under electron ionization (EI) is often characterized by the loss of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran radical cation. benthamopen.com A similar fragmentation pathway would be expected for this compound.
The fragmentation of the N-benzyl carboxamide side chain is also a key diagnostic feature. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and amides. libretexts.org This could lead to the formation of a stable benzyl cation (m/z 91) or a fragment corresponding to the loss of the benzyl group. The McLafferty rearrangement is another potential fragmentation pathway for primary amides, though less likely in this specific structure. libretexts.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions and further confirming the proposed fragmentation pathways. benthamopen.com
Interactive Table: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Plausible Origin |
| [M]⁺ | Molecular Ion | Intact molecule |
| [M-28]⁺ | Loss of CO | Decarbonylation of the pyrone ring |
| 91 | [C₇H₇]⁺ | Benzyl cation from alpha-cleavage |
| [M-91]⁺ | Loss of benzyl group | Cleavage of the N-CH₂ bond |
| [M-106]⁺ | Loss of benzylamine (B48309) radical | Cleavage of the amide C-N bond |
X-ray Crystallographic Studies of this compound and its Crystalline Forms
Interactive Table: Key Torsion Angles Defining the Conformation of this compound
| Torsion Angle | Atoms Involved | Description |
| ω | C3 - C(O) - N - H | Defines the planarity and cis/trans nature of the amide bond. |
| φ (phi) | C4 - C3 - C(O) - N | Rotation around the C3-C(O) bond, orienting the amide group relative to the coumarin ring. |
| ψ (psi) | C3 - C(O) - N - CH₂ | Rotation around the C(O)-N bond. |
| χ (chi) | C(O) - N - CH₂ - C1' | Rotation around the N-CH₂ bond, orienting the benzyl group. |
Investigation of Intramolecular Hydrogen Bonding and Conformational Stability
Intramolecular hydrogen bonding can play a crucial role in stabilizing a particular conformation of a molecule. mdpi.comnih.govmdpi.com In the case of this compound, a potential intramolecular hydrogen bond could form between the amide N-H proton and the oxygen atom of the coumarin lactone carbonyl group (C=O at position 2).
Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State
A Hirshfeld surface analysis is contingent on the availability of a solved crystal structure. This analysis allows for the visualization and quantification of intermolecular interactions within the crystal lattice. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify and characterize various close contacts, such as hydrogen bonds and van der Waals interactions. The 2D fingerprint plots derived from this analysis provide a quantitative summary of these interactions, with specific patterns corresponding to different types of contacts (e.g., H···H, O···H, C···H). Without the crystallographic data for this compound, this analysis cannot be performed.
Conformational Landscape and Rotational Dynamics Studies
The study of the conformational landscape and rotational dynamics of this compound would typically involve computational chemistry methods, such as Density Functional Theory (DFT). Such studies would explore the potential energy surface of the molecule by rotating key dihedral angles, for example, around the amide bond and the bonds connecting the benzyl group. This would allow for the identification of stable conformers, the determination of rotational energy barriers, and an understanding of the molecule's flexibility. These computational results are often validated against experimental data, such as that from NMR spectroscopy. As no such computational studies have been published for this specific compound, a detailed analysis of its conformational preferences and dynamic behavior cannot be provided.
Pre Clinical Biological Activity Spectrum of N Benzyl 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide
In Vitro Enzyme Inhibition Studies
N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its inhibitory potential against several key enzymes implicated in a range of physiological and pathological processes.
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which are important targets in the treatment of depression and neurodegenerative disorders. nih.govmdpi.com Studies on similar coumarin-based carboxamide structures have shown selective inhibition of human MAO-B. mdpi.com For instance, a related compound, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, demonstrated potent and selective inhibition of hMAO-B with an IC₅₀ value of 0.0014 µM. mdpi.com While specific inhibitory concentrations for this compound against MAO-A and MAO-B are not detailed in the provided context, the general class of coumarin-carboxamides has shown promise in this area. Some derivatives have exhibited selective inhibitory activity against MAO-A, with IC₅₀ values in the low micromolar range. mdpi.comnih.gov
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes. nih.govnih.gov Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer drug development. unimi.it Coumarin (B35378) derivatives have been identified as a class of CA inhibitors. unimi.it They are believed to act as "suicide inhibitors" where the coumarin ring is hydrolyzed by the enzyme, leading to a derivative that blocks the active site. unimi.it Studies on structurally related 7-hydroxycoumarin-3-carboxamides have demonstrated selective inhibition of hCA-IX and hCA-XII with Kᵢ values in the sub-micromolar range, while showing no significant inhibition of off-target isoforms hCA I and II. nih.govunimi.it
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Several studies have explored coumarin-based compounds as cholinesterase inhibitors. While some N-benzyl carboxamide derivatives have shown inhibitory activity against BChE, they have generally been found to be inactive against AChE. nih.govnih.gov For instance, some (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives showed inhibitory effects against BChE, but none were active against AChE. nih.gov The inhibitory potential of this compound itself against AChE and BChE requires further specific investigation.
The broader enzymatic inhibition profile of this compound and its analogs extends to other targets. Coumarin derivatives have been investigated for their activity against a variety of enzymes. For example, some 3-phenylcoumarin (B1362560) derivatives have been developed as multifunctional agents targeting monoamine oxidase (MAO) and beta-secretase. researchgate.net Additionally, other heterocyclic carboxamides have been synthesized and evaluated for their inhibitory activity against enzymes like lipoxygenase. mdpi.com
Cellular Bioactivity Investigations (Non-Clinical)
The effects of this compound have also been assessed at the cellular level, primarily focusing on its potential as an anticancer agent.
A significant body of research has focused on the antiproliferative and cytotoxic effects of coumarin-based compounds against various cancer cell lines. While specific data for this compound against all the listed cell lines is not available, related structures have shown promising activity. For instance, certain N-substituted benzimidazole (B57391) carboxamides have demonstrated selective activity against the MCF-7 breast cancer cell line with IC₅₀ values in the low micromolar range. mdpi.com Other coumarin derivatives have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cell lines. nih.gov The general class of coumarins has been recognized for its anticancer properties, with some derivatives showing stronger in vitro antiproliferation against MCF-7 cells than the standard drug doxorubicin. mdpi.comresearchgate.net
Table 1: Investigated Biological Activities of this compound and Related Compounds
| Biological Target | Activity/Finding | Compound Class |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Selective inhibition observed in some derivatives. mdpi.comnih.gov | Coumarin-carboxamides |
| Monoamine Oxidase B (MAO-B) | Potent and selective inhibition by some analogs. mdpi.com | Coumarin-carboxamides |
| Carbonic Anhydrase IX (CA IX) | Selective inhibition demonstrated by related structures. nih.govunimi.it | 7-Hydroxycoumarin-3-carboxamides |
| Carbonic Anhydrase XII (CA XII) | Selective inhibition demonstrated by related structures. nih.govunimi.it | 7-Hydroxycoumarin-3-carboxamides |
| Acetylcholinesterase (AChE) | Generally inactive. nih.govnih.gov | N-benzyl carboxamides |
| Butyrylcholinesterase (BChE) | Inhibitory activity observed in some derivatives. nih.govnih.gov | N-benzyl carboxamides |
| Cancer Cell Lines (e.g., MCF-7) | Antiproliferative and cytotoxic effects noted. mdpi.commdpi.comresearchgate.net | Coumarin derivatives |
Antibacterial and Antifungal Efficacy against Microbial Strains
No studies detailing the in vitro antibacterial or antifungal activity of this compound against specific microbial strains were found.
Antioxidant Activity in Cell-Free and Cellular Systems
There is no available data from cell-free or cellular-based assays to characterize the antioxidant potential of this compound.
Anti-inflammatory Modulatory Effects in Cellular Models
Information regarding the anti-inflammatory effects of this compound in cellular models is not present in the available scientific literature.
In Vivo Efficacy Studies in Non-Human Animal Models
Pre-clinical Model Evaluation of Efficacy
No in vivo studies in non-human animal models, such as anti-tumor xenograft or neuroprotective models, have been published for this compound.
Mechanistic Investigations of N Benzyl 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide at the Molecular and Cellular Level
Identification of Molecular Targets and Pathways
While direct molecular targets of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide are still under extensive investigation, research on analogous coumarin-3-carboxamide structures has revealed inhibitory activity against several key enzymes. These findings suggest potential, yet unconfirmed, molecular targets for the subject compound.
Derivatives of coumarin-3-carboxamide have demonstrated the ability to inhibit pancreatic lipase (B570770) (PL), a crucial enzyme in dietary fat absorption. researchgate.net A series of these analogues showed potential PL inhibition, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net Another significant target for this class of compounds is the coagulation factor XIIa (FXIIa), with studies aiming to develop selective inhibitors for potential antithrombotic therapy. nih.gov
Furthermore, compounds with a similar chromene core have been investigated for their effects on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Additionally, certain N-phenyl-2-oxo-2H-chromene-3-carboxamide derivatives have shown potent and selective inhibition of human monoamine oxidase B (hMAO-B), an enzyme implicated in the metabolism of neurotransmitters. mdpi.com The antioxidant potential of coumarin (B35378) derivatives has also been noted, suggesting a role in mitigating oxidative stress. mdpi.com
It is important to note that while these studies on related compounds provide valuable insights, dedicated research is required to identify the specific molecular targets and pathways modulated by this compound.
Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Enzyme Binding)
The cellular effects of this compound are an active area of research. Insights can be drawn from studies on structurally related compounds, which have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.
For instance, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to reduce cancer cell proliferation and induce apoptosis, as evidenced by an increase in apoptotic markers like caspase activation and PARP cleavage. nih.gov Similarly, other novel benzoylurea (B1208200) derivatives have been demonstrated to induce cell-cycle arrest and apoptosis in human cancer cells. nih.gov Research on a different methoxy-substituted phenol (B47542) compound revealed its ability to suppress cancer cell proliferation by blocking the cell cycle at the G2/M phase and inducing apoptosis through the mitochondrial pathway. nih.gov
Molecular docking studies on some coumarin-3-carboxamide derivatives suggest that their anticancer activity may stem from binding to the active site of enzymes like casein kinase 2 (CK2). nih.gov These computational models indicate that the benzamide (B126) functionality is a key feature for this activity. nih.gov While these findings point to potential cellular mechanisms, experimental validation is necessary to confirm that this compound exerts its biological effects through similar pathways.
Receptor Binding and Signaling Pathway Modulation
Currently, there is a lack of specific published research detailing the receptor binding profile and the modulation of specific signaling pathways by this compound. The broader class of coumarin compounds is known to interact with a variety of receptors and signaling pathways, but direct evidence for the subject compound is not yet available. Future research in this area is critical to fully elucidate its mechanism of action.
Structure-Activity Relationship (SAR) of Substituents on Biological Response
The biological activity of coumarin-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the coumarin ring and the N-benzyl group. Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights into the chemical features that govern their therapeutic potential.
Substituents on the N-benzyl Ring:
The substitution pattern on the N-benzyl moiety plays a crucial role in determining the biological activity. For example, in a series of coumarin-3-carboxamide derivatives evaluated for anticancer activity, the presence of fluoro substituents on the benzamide ring was found to be particularly effective. Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives were identified as potent inhibitors of cancer cell growth. nih.gov This suggests that electron-withdrawing groups on the phenyl ring of the benzamide can enhance cytotoxic activity. nih.gov
Substituents on the Coumarin Ring:
Modifications to the coumarin core also have a profound impact on biological activity. The presence of a carboxylic acid at the C3 position has been shown to be important for the antibacterial activity of some coumarin derivatives. nih.gov However, for anticancer activity, the conversion of this carboxylic acid to a carboxamide appears to be beneficial. nih.gov
The methoxy (B1213986) group at the 6-position of the coumarin ring in this compound is another important feature. While the specific contribution of this group in the context of the N-benzyl carboxamide has not been fully elucidated, methoxy groups on aromatic rings are known to influence the electronic and lipophilic properties of a molecule, which can in turn affect its biological activity.
General SAR Observations for Coumarin-3-Carboxamides:
Anticancer Activity: The N-phenyl coumarin-3-carboxamides generally exhibit greater potency against cancer cell lines compared to the parent coumarin-3-carboxylic acids. nih.gov The presence of halogen substituents on the N-phenyl ring, particularly fluorine, can significantly enhance anticancer activity. nih.gov
Antibacterial Activity: The free carboxylic acid at the C3 position of the coumarin scaffold appears to be more favorable for antibacterial activity against Gram-positive bacteria than the corresponding carboxamides. nih.gov
Enzyme Inhibition: For inhibition of enzymes like pancreatic lipase and FXIIa, the nature of the substituent on the carboxamide nitrogen is a key determinant of potency and selectivity. researchgate.netnih.gov For MAO-B inhibition, electron-withdrawing groups on the N-phenyl substituent have been shown to improve potency. mdpi.com
The following table summarizes the influence of different substituents on the biological activity of coumarin-3-carboxamide derivatives based on available research.
| Compound Series | Key Substituent(s) | Observed Biological Activity | Reference |
| Coumarin-3-carboxamides | 4-fluoro and 2,5-difluoro on N-phenyl ring | Potent anticancer activity against HepG2 and HeLa cell lines | nih.gov |
| Coumarin-3-carboxylic acids | Carboxylic acid at C3 | Moderate antibacterial activity against Gram-positive bacteria | nih.gov |
| N-phenyl-2-oxo-2H-chromene-3-carboxamides | Methanesulfonyl group at 4'-position of N-phenyl ring | Potent and selective hMAO-B inhibition | mdpi.com |
| Coumarin-3-carboxamide analogues | Various substituents on the carboxamide nitrogen | Pancreatic lipase inhibition | researchgate.net |
| 3-Carboxamide coumarins | Various substituents on the carboxamide nitrogen | FXIIa inhibition | nih.gov |
This information underscores the importance of systematic modifications to the this compound scaffold to optimize its biological activity for specific therapeutic applications.
Structure Activity Relationship Sar Studies and Analog Design for N Benzyl 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide Derivatives
Systematic Modification of the N-benzyl Moiety
The N-benzyl group of the N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide scaffold plays a crucial role in its interaction with biological targets. Modifications to this part of the molecule have been extensively studied to elucidate its impact on activity.
The nature and position of substituents on the benzyl (B1604629) ring significantly influence the biological activity of coumarin-3-carboxamides. nih.gov Studies have shown that both the size and the electronic properties of these substituents can alter the compound's efficacy. For instance, the introduction of fluorine atoms to the phenyl ring of N-phenyl coumarin-3-carboxamides has been found to have a similar positive effect on anticancer potency, whereas larger halogen atoms like chlorine and bromine at the 4-position resulted in decreased activity. nih.gov This suggests that the size of the substituent may affect how the molecule fits into the active site of its target. nih.gov
Furthermore, electron-donating groups such as methyl and methoxy (B1213986) groups on the phenyl ring have been associated with weak activity against certain cancer cell lines. nih.gov The electronic properties of substituents on the benzene (B151609) ring can influence the suppressive effect on hydrogenolysis, a key reaction in certain biological pathways. researchgate.net Specifically, the introduction of a second methyl group on the para position of the benzene ring was more effective in suppressing hydrogenolysis than an ortho methyl group, indicating that electronic effects may be more significant than steric hindrance in this context. researchgate.net
The length and composition of the linker connecting the benzyl group to the carboxamide nitrogen are critical determinants of biological activity. In a study of coumarin-3-carboxamide derivatives as acetylcholinesterase (AChE) inhibitors, an N-ethylcarboxamide linker was part of the most potent compound. nih.gov This highlights the importance of the linker's length and flexibility in optimizing interactions with the target enzyme.
Exploration of Substitutions on the 6-Methoxy Position and Chromene Core
Modifications to the coumarin (B35378) core, particularly at the 6-methoxy position, have been a subject of investigation to understand their role in biological activity. The presence and position of methoxy groups on the coumarin structure are known to be important for various biological activities, including antifungal and anticancer effects. nih.gov
The substitution pattern on the coumarin ring, including the C-5 and C-8 positions, has been shown to influence antifungal activity. nih.gov For example, the presence of methoxy groups at C-8 and C-5 in furanocoumarins is beneficial for their activity. nih.gov While the specific impact of modifying the 6-methoxy group in this compound is not explicitly detailed, it is understood that such changes can affect the molecule's electronic distribution and steric properties, thereby influencing its interaction with biological targets.
Structure-Activity Relationships of the 2-Oxo-2H-chromene-3-carboxamide Scaffold
The 2-oxo-2H-chromene-3-carboxamide scaffold is a versatile backbone that has been extensively functionalized to explore a wide range of biological activities. mdpi.com The substituent at the C3 position of the coumarin ring is a key determinant of its biological profile. nih.gov
For instance, a carboxylic acid group at the C3 position has been found to be essential for antibacterial activity in some coumarin derivatives. nih.govmdpi.com In contrast, the corresponding carboxamides showed no such activity. mdpi.com This highlights the critical role of the C3 substituent in defining the spectrum of biological action.
The N-phenyl coumarin-3-carboxamides have demonstrated significantly more potency against certain cancer cell lines compared to their parent carboxylic acids. nih.gov This underscores the importance of the carboxamide functionality for anticancer activity. nih.gov The nature of the substituent on the N-phenyl ring also plays a crucial role, with fluorine-bearing derivatives showing high potency. nih.gov
The following table summarizes the structure-activity relationships for different substitutions on the 2-oxo-2H-chromene-3-carboxamide scaffold:
| Scaffold Position | Substitution | Impact on Biological Activity | Reference |
| C3 | Carboxylic Acid | Essential for antibacterial activity | nih.govmdpi.com |
| C3 | N-phenyl carboxamide | Potent anticancer activity | nih.gov |
| N-phenyl ring | 4-Fluoro, 2,5-Difluoro | High anticancer potency | nih.gov |
| N-phenyl ring | 4-Chloro, 4-Bromo | Less active against cancer cells | nih.gov |
| N-phenyl ring | 4-Methyl, 4-Methoxy | Weak activity against cancer cells | nih.gov |
Design and Synthesis of Novel this compound Analogs based on SAR Insights
The insights gained from SAR studies are instrumental in the rational design and synthesis of novel analogs with improved biological profiles. The general synthetic approach to coumarin-3-carboxamides involves the amidation of a coumarin-3-carboxylic acid with an appropriate amine. researchgate.net
For example, to enhance anticancer activity, novel pyranocoumarin-3-carboxamide derivatives have been designed, anticipating that the carboxamide moiety would confer pharmacological properties. researchgate.net The synthesis of these analogs often involves preparing the coumarin-3-carboxylic acid first, followed by amidation with various anilines or benzylamines. nih.gov Reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and triethylamine (B128534) (Et3N) are commonly used for this amidation step. nih.gov
The design of new analogs also considers the potential for the pyran ring moiety to interact with specific biological proteins. researchgate.net By combining SAR data with synthetic strategies, medicinal chemists can create a diverse library of compounds for biological evaluation.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. dovepress.com This approach is particularly useful when the structure of the biological target is unknown. dovepress.com
For coumarin derivatives, pharmacophore models can be developed based on a set of active and inactive molecules. dovepress.commdpi.com These models can then be used for virtual screening of compound libraries to identify new molecules with the desired biological activity. dovepress.com For instance, field-based 3D-QSAR and pharmacophore model-based virtual screening have been used to study coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease. mdpi.com
Ligand-based drug design, which relies on the knowledge of molecules that bind to a specific target, is another key strategy. By analyzing the common structural features of active coumarin-3-carboxamides, a pharmacophore model can be constructed. This model typically consists of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. dovepress.com This model can then guide the design of new this compound analogs with a higher probability of being active.
Computational Chemistry and Molecular Modeling of N Benzyl 6 Methoxy 2 Oxo 2h Chromene 3 Carboxamide
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pcbiochemres.com This method is instrumental in identifying the binding mode and affinity of a ligand, such as N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, within the active site of a target protein. Coumarin (B35378) derivatives have been extensively studied as inhibitors for various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases like Alzheimer's. nih.govmdpi.commdpi.com
Analysis of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The binding mode of this compound within an enzyme's active site is stabilized by a network of non-covalent intermolecular interactions. Based on studies of structurally similar coumarin-3-carboxamides, several key interactions are anticipated. nih.govmdpi.com
Hydrogen Bonding: The amide group (-CONH-) is a crucial feature, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These can form strong hydrogen bonds with amino acid residues in the enzyme's active site, such as tyrosine or serine. nih.gov The carbonyl oxygen of the coumarin's pyrone ring is another potent hydrogen bond acceptor. mdpi.com
Pi-Pi Stacking: The aromatic rings of the coumarin scaffold and the N-benzyl group are capable of engaging in π-π stacking interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.govnih.gov For instance, in acetylcholinesterase, the coumarin ring often interacts with Trp286, while the N-benzyl moiety can interact with Trp86 at the catalytic anionic site (CAS). mdpi.comnih.gov
Hydrophobic Interactions: The benzyl (B1604629) and methoxy (B1213986) groups contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar residues within the binding pocket.
These interactions collectively anchor the ligand in a specific conformation, which is essential for its inhibitory activity.
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Coumarin Ring System | π-π Stacking / Hydrophobic | Trp, Tyr, Phe |
| N-benzyl Group | π-π Stacking / Hydrophobic | Trp, Phe, Ile |
| Amide Linker (-CONH-) | Hydrogen Bonding | Tyr, Ser, Arg |
| Pyrone Carbonyl Oxygen | Hydrogen Bonding | Tyr, Phe, Ser |
| Methoxy Group (-OCH3) | Hydrophobic | Leu, Val, Ile |
Binding Energy Calculations and Affinity Prediction
Docking algorithms employ scoring functions to estimate the binding energy (or binding affinity) of the ligand-protein complex, typically expressed in kcal/mol. A lower (more negative) binding energy value indicates a more stable complex and, consequently, a higher predicted binding affinity. researchgate.net The binding energy is a composite measure of all the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
For this compound, docking simulations against targets like MAO-B and AChE would yield binding energy scores that can be compared with known inhibitors. Studies on similar coumarin derivatives have reported binding energies ranging from -6.0 to -10.0 kcal/mol for these enzymes. researchgate.net These calculations are crucial for ranking potential inhibitors and prioritizing them for further study.
| Biological Target | Predicted Binding Energy (kcal/mol) - Illustrative | Predicted Inhibition Constant (Ki) - Illustrative |
|---|---|---|
| Monoamine Oxidase B (MAO-B) | -9.5 | ~250 nM |
| Acetylcholinesterase (AChE) | -8.8 | ~700 nM |
| Butyrylcholinesterase (BuChE) | -8.2 | ~1.5 µM |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, stability, and reactivity. uotechnology.edu.iqthenucleuspak.org.pk These methods are used to compute various molecular properties that govern how this compound will behave in a chemical or biological environment.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO relates to its electron affinity and ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used for this analysis. thenucleuspak.org.pkrsc.org
| Parameter | Description | Typical Calculated Value (eV) - Illustrative |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.5 |
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. rsc.orgresearchgate.net It is invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. thenucleuspak.org.pk In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would show strong negative potential around the carbonyl oxygen atoms of the pyrone ring and the amide group, confirming their roles as hydrogen bond acceptors. researchgate.net The hydrogen atom of the amide N-H group would exhibit a positive potential, highlighting its function as a hydrogen bond donor. The aromatic rings would show a mix of neutral (green) and slightly negative (yellow) potential above and below the plane, consistent with their ability to engage in π-π interactions.
Molecular Dynamics Simulations for Conformational Flexibility and Target Recognition
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation tracks the movements and conformational changes of the ligand and protein over time (typically nanoseconds), providing a more realistic representation of the binding event in a physiological environment. mdpi.com
MD simulations are used to:
Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, one can assess the stability of the binding pose predicted by docking. A stable RMSD value suggests the ligand remains securely bound in its initial docked conformation.
Analyze Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations reveal the flexibility of the ligand and any induced-fit changes in the protein's active site.
Evaluate Interaction Persistence: MD allows for the analysis of the stability and duration of key intermolecular interactions, such as hydrogen bonds, over the simulation period.
These simulations provide a more rigorous validation of the docking results and a deeper understanding of the dynamics of target recognition and binding. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in the rational design of novel therapeutic agents. By developing predictive models, researchers can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological effect, thereby saving time and resources.
Development of Predictive Models for Biological Activity
While specific QSAR models for this compound are not readily found in published literature, studies on analogous structures provide a framework for how such models could be developed. For instance, research on related coumarin derivatives, such as 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide and N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, has utilized three-dimensional QSAR (3D-QSAR) methodologies. These approaches, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to create 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity.
Should a QSAR study be undertaken for this compound, a typical workflow would involve:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various physicochemical, electronic, and structural descriptors would be calculated for each molecule.
Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build the QSAR model. The predictive power of the model would then be rigorously validated using internal and external validation techniques.
Identification of Physicochemical Descriptors Influencing Activity
The identification of key physicochemical descriptors is a primary outcome of a QSAR study. These descriptors quantify the molecular properties that are most influential in determining the biological activity of a compound. For coumarin-3-carboxamide derivatives, a range of descriptors are typically considered.
Table 1: Potential Physicochemical Descriptors for QSAR Modeling of Coumarin-3-Carboxamide Derivatives
| Descriptor Class | Specific Descriptors | Potential Influence on Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Governs electrostatic interactions with biological targets and chemical reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule within a receptor's binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |
| Hydrogen Bonding | Number of H-bond donors and acceptors | Crucial for specific interactions with amino acid residues in the active site of a target protein. |
Without a specific QSAR study on this compound, the precise impact of each descriptor on its biological activity cannot be definitively stated. However, based on the general understanding of coumarin derivatives, it is plausible that a combination of steric bulk from the benzyl group, the electronic effects of the methoxy group, and the hydrogen bonding capacity of the carboxamide linkage would be significant determinants of its biological function.
Future Research Directions and Potential Applications in Chemical Biology
Targeted Derivatization for Enhanced Potency and Selectivity
The structure of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide offers multiple sites for chemical modification to enhance its biological potency and selectivity towards specific targets. Structure-activity relationship (SAR) studies are a crucial next step, focusing on systematic alterations of its peripheral groups. researchgate.netingentaconnect.com
Modification of the N-benzyl Group: The benzyl (B1604629) substituent can be modified by introducing various functional groups (e.g., halogens, nitro, amino, hydroxyl, alkyl) at the ortho-, meta-, or para-positions of the phenyl ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a target protein.
Alteration of the 6-methoxy Group: The methoxy (B1213986) group at the 6-position is a key feature. It can be replaced with other alkoxy groups of varying chain lengths to probe hydrophobic pockets in a target's binding site. mdpi.com Alternatively, it could be demethylated to a hydroxyl group, which could act as a hydrogen bond donor, or converted to other functional groups to explore different interactions.
Substitution on the Coumarin (B35378) Ring: Further derivatization could involve introducing substituents at other available positions on the coumarin backbone (e.g., C4, C5, C7, C8) to further refine its pharmacological profile.
| Derivatization Strategy | Rationale | Potential Outcome |
| N-benzyl Ring Substitution | Modulate electronic and steric properties to fine-tune target binding. | Enhanced potency and selectivity; improved pharmacokinetic properties. |
| 6-position Alkoxy Chain Variation | Probe hydrophobic pockets and optimize van der Waals interactions. | Increased binding affinity for specific biological targets. |
| Bioisosteric Replacement | Replace key functional groups (e.g., amide linker) to improve stability or binding. | Enhanced metabolic stability and oral bioavailability. |
| Additional Coumarin Ring Substitution | Introduce new interaction points (e.g., hydrogen bond donors/acceptors). | Novel biological activities or improved selectivity profiles. |
Development of Chemical Probes for Biological Target Validation
Chemical probes are essential tools in chemical biology for identifying and validating the biological targets of bioactive molecules. Given the excellent fluorescence properties of many coumarin derivatives, this compound is an ideal candidate for transformation into a chemical probe. benthamdirect.comrsc.orgresearchgate.net
Future research could focus on designing and synthesizing derivatives that can be used for:
Fluorescent Probes: By incorporating or modifying the scaffold to enhance its intrinsic fluorescence, the compound can be used for cellular imaging to visualize its distribution and interaction with potential targets in living cells. mdpi.comnih.gov The development of "turn-on" fluorescent probes, where fluorescence is activated upon binding to a specific target, would be particularly valuable. researchgate.net
Affinity-Based Probes: Attaching a reactive group, such as a photo-activatable crosslinker (e.g., benzophenone) or an electrophilic warhead, would allow for covalent labeling of the target protein. This enables subsequent target identification through techniques like mass spectrometry-based proteomics.
Biotinylated Probes: Conjugating the molecule with biotin (B1667282) would facilitate the isolation of its binding partners from cell lysates using streptavidin affinity chromatography, a common method for target deconvolution.
| Probe Type | Modification | Application |
| Fluorescent Probe | Introduce or enhance a fluorophore (e.g., at the 7-position). | Cellular imaging, fluorescence polarization assays, FRET studies. benthamdirect.comrsc.org |
| Photoaffinity Label | Add a photo-reactive group (e.g., phenyl azide, diazirine). | Covalent labeling and identification of direct binding targets. |
| Biotinylated Probe | Conjugate with a biotin tag via a flexible linker. | Target pull-down experiments and identification via proteomics. |
Integration into Fragment-Based Drug Discovery or Combinatorial Chemistry Libraries
The coumarin-3-carboxamide core of this compound can serve as a valuable building block in modern drug discovery campaigns.
Fragment-Based Drug Discovery (FBDD): The core scaffold itself, or simplified versions, can be included in fragment libraries for screening against a wide range of therapeutic targets. nih.gov Hits from these screens can then be elaborated and optimized, potentially growing the fragment back into a more complex molecule similar to the parent compound, to achieve high-affinity binders. The strategy of scaffold hopping could also be employed, where the coumarin core is used to design novel chemotypes of inhibitors for known targets. nih.gov
Combinatorial Chemistry: The synthetic accessibility of the coumarin-3-carboxamide scaffold allows for its use in creating large combinatorial libraries. nih.gov By systematically varying the substituents at the N-benzyl and 6-methoxy positions, as well as other accessible points, a diverse library of compounds can be generated and screened for various biological activities, accelerating the discovery of new lead compounds. researchgate.net
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While classical methods for coumarin synthesis like the Pechmann, Perkin, and Knoevenagel condensations are well-established, future research should focus on developing more efficient and environmentally friendly synthetic routes. researchgate.net The application of green chemistry principles is crucial for sustainable chemical research. ingentaconnect.comeurekaselect.com
Potential avenues for exploration include:
Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the final compound from simple precursors can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. benthamscience.com
Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis can offer high selectivity under mild reaction conditions, reducing the need for hazardous reagents and solvents. iajesm.in
Alternative Energy Sources: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. eurekaselect.com
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water can drastically reduce the environmental impact of the synthesis. researchgate.neteurekaselect.com
Potential Role in Multi-Targeting Approaches within Chemical Biology Research
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. frontiersin.orgmdpi.com The development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets—is a promising therapeutic strategy. nih.govnih.govnih.gov The coumarin scaffold has already been successfully employed in the design of MTDLs. nih.govmdpi.com
Future investigations could explore the potential of this compound and its derivatives to simultaneously modulate multiple targets relevant to a specific disease. For instance, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govnih.gov In oncology, compounds could be developed to inhibit multiple protein kinases or signaling pathways involved in tumor growth and proliferation. nih.govfrontiersin.org This approach often leads to synergistic or additive therapeutic effects. researchgate.net
Opportunities for Further Pre-clinical Mechanistic Elucidation
A critical future direction is to thoroughly elucidate the mechanism of action for any observed biological activity of this compound. While initial screening can identify a phenotype or activity, a deep mechanistic understanding is required for further development.
Key pre-clinical studies should include:
Target Identification and Validation: If a biological activity is discovered, unbiased screening methods (e.g., using the chemical probes described in 8.2) should be employed to identify the direct molecular target(s).
Cellular Pathway Analysis: Techniques such as transcriptomics (RNA-seq) and proteomics can reveal how the compound affects global gene and protein expression, providing insights into the cellular pathways it modulates.
In Vitro and In Vivo Models: The efficacy of the compound should be tested in relevant cell-based assays and subsequently in animal models of disease to validate its therapeutic potential and understand its physiological effects. researchgate.net
Computational Modeling: Molecular docking and molecular dynamics simulations can provide atomic-level insights into how the compound binds to its target, guiding further derivatization efforts. nih.govresearchgate.net
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable tool for chemical biology and a starting point for the development of novel therapeutic agents.
Q & A
Q. Critical Parameters :
- Solvent Purity : Anhydrous conditions prevent hydrolysis of intermediates.
- Temperature Control : Room temperature avoids side reactions (e.g., ring-opening of coumarin).
- Stoichiometry : Excess benzylamine (1.2–1.5 equiv.) improves conversion .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns substituent positions and confirms benzyl group integration. For example, the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–8.0 ppm) are diagnostic .
- X-ray Diffraction : Resolves crystal packing and confirms the lactone ring conformation. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) to confirm purity .
Case Study : In a related coumarin derivative, single-crystal X-ray analysis revealed a planar chromene core with dihedral angles <5° between the benzyl and coumarin moieties .
Advanced: How can researchers resolve electron density ambiguities during X-ray structure refinement of this compound?
Methodological Answer:
- SHELXL Refinement : Use the PART instruction to model disorder, and apply ISOR restraints to anisotropic atoms. For low-resolution data (<1.0 Å), prioritize riding hydrogen models .
- Hydrogen Bond Analysis : Apply Etter’s graph set notation (e.g., C(6) motifs) to identify intermolecular interactions influencing density patterns. For example, N–H···O bonds may stabilize specific conformers .
- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and Platon SQUEEZE to account for solvent voids .
Advanced: What methodologies address discrepancies between observed NMR shifts and computational predictions?
Methodological Answer:
- Solvent Effects : Simulate chemical shifts using COSMO-RS or IEFPCM models (e.g., Gaussian09) with explicit solvent parameters (e.g., DMSO-d6 vs. CDCl3) .
- Dynamic Effects : Consider tautomerism or rotamer equilibria (e.g., benzyl group rotation) via VT-NMR (variable temperature) to resolve splitting .
- Impurity Check : Compare HRMS data (e.g., 420.2046 [M+H]+ observed vs. 420.2049 calculated) to rule out byproducts .
Basic: What chemical transformations are typical for N-benzylated coumarin carboxamides under basic conditions?
Methodological Answer:
- Nucleophilic Substitution : Methoxy groups at C6 can undergo demethylation with BBr3, yielding hydroxyl derivatives for further functionalization .
- Lactone Ring-Opening : Strong bases (e.g., NaOH) hydrolyze the 2-oxo group, forming carboxylates, which can be alkylated or acylated .
- Cross-Coupling : Suzuki-Miyaura reactions at C8 (if halogenated) enable aryl/heteroaryl diversification .
Advanced: How does graph set analysis improve understanding of supramolecular arrangements in crystals?
Methodological Answer:
- Pattern Identification : Classify hydrogen bonds (e.g., D(2,2) for dimeric motifs) to predict packing motifs. For example, C=O···H–N interactions may form infinite chains .
- Energy Frameworks (MERCURY) : Quantify interaction energies (e.g., coulombic vs. dispersion) to prioritize dominant packing forces .
- Case Study : A related structure showed R₂²(8) motifs stabilizing π-π stacking between chromene cores, confirmed via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
